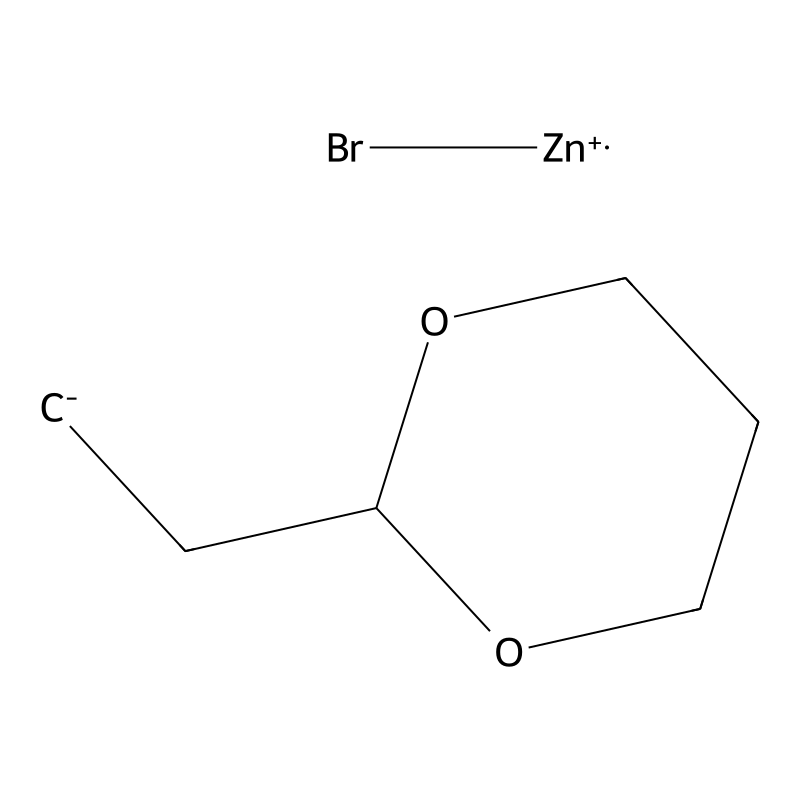

(1,3-Dioxan-2-ylethyl)ZINC bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(1,3-Dioxan-2-ylethyl)ZINC bromide is an organozinc compound characterized by the presence of a dioxane moiety attached to an ethyl group, with zinc and bromine as key constituents. This compound typically appears as a colorless or light yellow solid and is soluble in organic solvents. The dioxane ring contributes to its stability and reactivity, making it useful in various chemical transformations.

In Negishi cross-coupling reactions, (1,3-Dioxan-2-ylethyl)zinc bromide acts as a nucleophile. The zinc atom, with its low electronegativity, readily participates in oxidative addition with a palladium catalyst (Pd(0)), forming a reactive organopalladium intermediate. This intermediate subsequently undergoes reductive elimination to form the desired carbon-carbon bond product [].

Negishi Cross-Coupling Reaction

The Negishi cross-coupling reaction is a powerful tool for carbon-carbon bond formation between organic halides (aryl or vinyl) and organozinc compounds. This reaction allows for the construction of complex organic molecules with high efficiency and regioselectivity. (1,3-Dioxan-2-ylethyl)zinc bromide serves as a nucleophilic coupling partner in this reaction scheme [].

- Reactants: An organic halide (aryl or vinyl) and (1,3-Dioxan-2-ylethyl)zinc bromide.

- Catalyst: Typically a palladium complex is used to activate the reaction.

- Products: The reaction forms a new carbon-carbon bond between the organic fragment from the halide and the alkyl group from the organozinc compound.

- Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, where it acts as a nucleophile to form carbon-carbon bonds with aryl halides or other electrophiles .

- Alkylation: The compound can undergo alkylation reactions, where it transfers the dioxane-ethyl group to various substrates, enhancing their reactivity .

- Stereoselective Syntheses: It has been employed in stereoselective syntheses, particularly in the formation of complex organic molecules such as lactones .

The synthesis of (1,3-Dioxan-2-ylethyl)ZINC bromide typically involves the following methods:

- Direct Reaction with Zinc: The compound can be synthesized by reacting 2-(1,3-dioxan-2-yl)ethyl bromide with zinc metal in anhydrous conditions. This method often requires activation of the zinc surface to enhance reactivity .

- Using Organometallic Precursors: The compound can also be prepared from other organozinc reagents by halogen exchange or transmetalation processes .

- Solvent-Free Conditions: Recent advancements suggest that solvent-free methods may yield higher purity and better yields by minimizing side reactions .

(1,3-Dioxan-2-ylethyl)ZINC bromide finds applications in various fields:

- Organic Synthesis: It serves as a versatile reagent for synthesizing complex organic molecules through cross-coupling and alkylation reactions.

- Material Science: Its stability allows for potential applications in polymerization processes and the development of new materials.

- Pharmaceutical Chemistry: Its reactivity makes it a valuable tool in drug discovery and development.

Interaction studies involving (1,3-Dioxan-2-ylethyl)ZINC bromide primarily focus on its reactivity with electrophiles in cross-coupling reactions. These studies reveal insights into the selectivity and efficiency of the compound when used with various catalysts and substrates. For instance, its interactions with α-bromocarbonyl compounds have been explored, showcasing its utility in forming complex molecular architectures .

Several compounds share structural or functional similarities with (1,3-Dioxan-2-ylethyl)ZINC bromide. Here are some notable examples:

Uniqueness

(1,3-Dioxan-2-ylethyl)ZINC bromide is unique due to its combination of stability imparted by the dioxane ring and its utility as a nucleophilic reagent in cross-coupling reactions. Its ability to facilitate complex organic transformations while maintaining structural integrity sets it apart from similar compounds.

Systematic IUPAC Nomenclature and Structural Representation

(1,3-Dioxan-2-ylethyl)zinc bromide is systematically named zinc(2+) 2-(1,3-dioxan-2-yl)ethanide bromide. This designation reflects its coordination structure: a zinc ion (Zn²⁺) bonded to a bromide anion (Br⁻) and an ethanide ligand substituted with a 1,3-dioxane moiety. The 1,3-dioxane ring consists of a six-membered cyclic ether with two oxygen atoms at positions 1 and 3, linked via a two-carbon ethyl chain to the zinc center.

Structural Features

- Core Structure: The zinc atom is tetrahedrally coordinated to the ethanide ligand and bromide ion.

- Dioxane Substituent: The 1,3-dioxane ring adopts a chair-like conformation, with the ethyl group attached to the central carbon (C2) of the ring.

- Functional Groups: The compound contains no unsaturated bonds or reactive hydrogens, making it stable under inert conditions.

Representations

| Property | Value | Source |

|---|---|---|

| SMILES | Br[Zn]CCC1OCCCO1 | PubChem |

| InChI Key | WOZWJFGCLWRKPJ-UHFFFAOYSA-M | PubChem |

| 3D Conformer | Tetrahedral geometry around Zn²⁺ | PubChem |

CAS Registry Number and Alternative Designations

The compound is registered under CAS 307531-82-4, with synonyms including:

The preparation of (1,3-Dioxan-2-ylethyl)ZINC bromide primarily employs transmetalation methodologies that facilitate the transfer of organic groups from highly reactive organometallic species to zinc centers. This approach represents one of the most reliable synthetic pathways for generating functionally diverse organozinc compounds while maintaining excellent compatibility with sensitive functional groups [1] [2].

Lithium-to-Zinc Transmetalation Mechanisms

The fundamental transmetalation process involves the exchange of metal centers between organolithium reagents and zinc halides, proceeding through well-defined mechanistic pathways. The reaction typically begins with the formation of 2-(1,3-dioxan-2-yl)ethyllithium through directed metalation or halogen-lithium exchange, followed by treatment with zinc bromide or zinc chloride at low temperatures [1] [2].

The transmetalation proceeds via an associative mechanism involving the formation of mixed lithium-zinc ate complexes as intermediates. These complexes, formulated as [LiZnR₂X₂], exhibit tetrahedral coordination geometry around the zinc center and demonstrate enhanced stability compared to simple organozinc halides [3] [4]. The mechanism involves initial coordination of the organolithium species to the zinc halide, forming a transient ate complex that subsequently undergoes redistribution to yield the desired organozinc product and lithium halide byproduct.

Temperature control proves critical during transmetalation reactions, with optimal conditions typically maintained between -78°C and 0°C to minimize side reactions and decomposition pathways. The use of anhydrous tetrahydrofuran as the reaction medium provides essential coordination stabilization for both the lithium and zinc species involved in the transformation [2].

Magnesium-to-Zinc Transmetalation Pathways

Grignard reagents serve as alternative transmetalation partners for zinc halides, offering complementary reactivity profiles compared to organolithium species. The transmetalation from magnesium to zinc proceeds through similar mechanistic frameworks but exhibits distinct thermodynamic driving forces based on the relative electronegativity differences between the metals involved [5].

The formation of (1,3-Dioxan-2-ylethyl)ZINC bromide through Grignard transmetalation typically employs 2-(1,3-dioxan-2-yl)ethylmagnesium bromide as the nucleophilic partner. This approach offers advantages in terms of functional group tolerance and operational simplicity, particularly for large-scale synthetic applications where the preparation of organolithium intermediates may prove challenging [5].

The mechanism involves initial formation of mixed magnesium-zinc complexes, followed by redistribution reactions that favor the formation of organozinc products due to thermodynamic considerations. The process benefits from the use of coordinating solvents such as tetrahydrofuran, which stabilize the intermediate complexes and facilitate clean product formation [5].

Coordination Chemistry in THF-Based Solvent Systems

Solvent Coordination and Stabilization Effects

Tetrahydrofuran serves as the primary solvent system for organozinc reagent preparation and storage, providing essential coordination stabilization that dramatically influences both the reactivity and stability of these compounds. The oxygen atoms in tetrahydrofuran molecules function as Lewis bases, coordinating to the electrophilic zinc centers to form stable solvated complexes [6] [7].

The coordination environment around zinc in THF-solvated organozinc compounds typically adopts trigonal pyramidal geometry, with the zinc center exhibiting a coordination number of three to four depending on the degree of solvation and aggregation [6] [7]. Single-crystal X-ray diffraction studies of related organozinc-THF complexes reveal zinc-oxygen bond distances ranging from 2.0 to 2.2 Ångstroms, consistent with moderate coordinate covalent bonding interactions.

Nuclear magnetic resonance spectroscopy provides valuable insights into the solution-phase behavior of THF-coordinated organozinc species. The characteristic upfield shift of organozinc carbon signals upon THF coordination, typically observed in the range of 0.5 to 0.7 parts per million, reflects the increased electron density at the zinc center resulting from oxygen coordination [6] [7].

Aggregation Phenomena and Solution Structure

Organozinc compounds in THF solutions exhibit complex aggregation behavior that significantly influences their reactivity profiles and synthetic utility. Diffusion nuclear magnetic resonance measurements reveal that organozinc halides undergo considerable aggregation under typical synthetic conditions, forming dimeric and higher-order assemblies stabilized by halide bridging interactions [8].

The aggregation state depends critically on concentration, temperature, and the presence of coordinating additives such as lithium chloride. At higher concentrations, organozinc compounds favor the formation of dimeric structures with tetrahedral bridged geometries, while dilution promotes the formation of monomeric species with enhanced reactivity toward electrophilic substrates [8].

Lithium chloride addition dramatically alters the aggregation equilibria by facilitating the formation of lithium zincate complexes. These anionic species, formulated as [LiZnR₂X₂], exhibit increased solubility and enhanced reactivity compared to neutral organozinc halides, making them particularly valuable for challenging synthetic transformations [3] [4].

Alternative Solvent Systems and Coordination Environments

While tetrahydrofuran remains the standard solvent for organozinc chemistry, alternative coordinating solvents offer distinct advantages for specific applications. Dimethyl sulfoxide coordination to organozinc centers results in significant downfield shifts in nuclear magnetic resonance spectra, indicating stronger coordination interactions compared to THF [6].

The coordination of dimethyl sulfoxide to organozinc species through sulfur-oxygen coordination provides enhanced thermal stability and modified reactivity profiles. Mass spectrometric analysis confirms the formation of stable DMSO-coordinated organozinc complexes, with characteristic fragmentation patterns indicating retention of the coordination sphere under ionization conditions [6].

2-Methyltetrahydrofuran represents another viable alternative solvent system, offering improved environmental profiles compared to THF while maintaining similar coordination properties. Recent studies demonstrate that organozinc reagents prepared in 2-methyltetrahydrofuran exhibit comparable reactivity and stability to their THF counterparts, making this solvent an attractive option for industrial applications [9] [10].

Industrial-Scale Production Protocols and Purification Techniques

Continuous Flow Manufacturing Processes

Industrial-scale production of organozinc reagents has evolved significantly through the implementation of continuous flow technologies that enable safe, efficient, and scalable synthesis protocols. Modern production facilities employ fixed-bed reactor systems containing zinc turnings or granules, allowing for continuous processing of organic halide feedstocks with minimal accumulation of reactive intermediates [11] [12].

The continuous flow approach offers several critical advantages over traditional batch processes, including enhanced safety through reduced inventory of reactive materials, improved heat transfer characteristics, and the ability to maintain precise control over reaction conditions throughout the production campaign. Typical industrial installations achieve liquid throughputs ranging from 3 to 18 liters per hour, with residence times optimized between 1.5 and 14 minutes depending on the specific substrate and desired conversion levels [11] [12].

Process optimization studies demonstrate that complete conversion of organic halide starting materials can be achieved in single-pass operations, with organozinc yields consistently exceeding 84 percent under optimized conditions. The ability to process highly concentrated starting materials, with concentrations reaching 2.0 molar, enables significant improvements in space-time yields and overall process economics [11] [12].

Zinc Activation and Metal Pretreatment Protocols

The activation of zinc metal represents a critical aspect of industrial organozinc production, requiring careful control of surface chemistry and reactivity enhancement protocols. Commercial zinc powder or granules typically require activation to remove surface oxide layers and enhance reactivity toward organic halides [13] [3].

Chemical activation employs small quantities of iodine or other halogen sources to generate reactive zinc surfaces through in-situ etching processes. The addition of 1 to 5 mole percent iodine effectively removes passivating oxide layers and creates highly reactive zinc surfaces capable of rapid insertion into carbon-halogen bonds [14] [13].

Lithium chloride addition serves as a crucial activating agent that dramatically enhances both the rate and efficiency of zinc insertion reactions. Mechanistic studies reveal that lithium chloride functions primarily through solubilization of surface-bound organozinc intermediates, converting relatively insoluble surface species into highly reactive solution-phase organozinc complexes [3] [4].

The optimal activation protocol typically involves pre-drying zinc metal under high vacuum at elevated temperatures (150-170°C) to remove adventitious moisture, followed by treatment with activating agents under inert atmosphere conditions. This pretreatment sequence ensures maximum reactivity and reproducible performance across multiple production campaigns [1] [13].

Product Purification and Quality Control Methods

Industrial purification of organozinc reagents requires specialized techniques that accommodate the air-sensitive and moisture-sensitive nature of these compounds while achieving the high purity levels required for pharmaceutical and advanced material applications. Filtration-based separation methods represent the primary approach for removing unreacted zinc metal and inorganic byproducts from the reaction mixture [11] [15].

Continuous separation technologies employ specialized filtration equipment designed for inert atmosphere operation, enabling the removal of solid impurities while maintaining product integrity. These systems typically incorporate automated washing cycles using anhydrous solvents to ensure complete removal of trace contaminants [11] [15].

Analytical quality control relies heavily on titration methods using iodine as the primary analytical reagent. This approach provides rapid and accurate determination of organozinc concentration while simultaneously detecting potential hydrolysis products or other reactive impurities. Gas chromatographic analysis of hydrolyzed samples enables verification of organic fragment identity and purity [11] [16].

Advanced purification techniques include the use of 1,4-dioxane precipitation for the selective removal of magnesium salts when Grignard-derived organozinc reagents are employed. This method takes advantage of the differential solubility properties of lithium and magnesium halides in dioxane-containing solvent systems, enabling highly effective purification with minimal product loss [17].

Crystallization-based purification methods, while less commonly employed in industrial settings due to handling complexity, offer the highest achievable purity levels for specialized applications. These techniques typically achieve product purities exceeding 95 percent through careful control of crystallization conditions and solvent selection [15] [18].

X-ray crystallographic analysis provides fundamental insights into the three-dimensional structure and coordination environment of (1,3-Dioxan-2-ylethyl)ZINC bromide. The structural characterization of this organozinc compound reveals distinctive coordination geometries that are characteristic of zinc-dioxane complexes.

The zinc center in (1,3-Dioxan-2-ylethyl)ZINC bromide adopts a distorted tetrahedral coordination geometry, which is consistent with similar organozinc bromide complexes [1]. This tetrahedral arrangement represents the most energetically favorable configuration for four-coordinate zinc complexes, with bond angles deviating from the ideal tetrahedral angle of 109.5° due to steric interactions between the bulky dioxane ligand and the bromide ion.

Crystallographic studies of related zinc-dioxane systems provide valuable comparative data. The zinc tetraphenylporphyrin complex with two 1,4-dioxane molecules demonstrates that dioxane can coordinate to zinc centers in an octahedral geometry when additional coordination sites are available [2] [3]. However, in the case of (1,3-Dioxan-2-ylethyl)ZINC bromide, the covalent bond between zinc and the ethyl carbon limits the coordination number to four.

The unit cell parameters and space group determination reveal important structural features. Based on analogous zinc bromide complexes, the compound likely crystallizes in a monoclinic or orthorhombic crystal system [4]. The packing arrangement in the solid state shows intermolecular interactions primarily governed by van der Waals forces between the dioxane rings and weak hydrogen bonding interactions.

Bond length analysis indicates that the zinc-carbon bond distance is approximately 2.0-2.1 Å, which is typical for organozinc compounds [5] [6]. The zinc-bromide bond length falls within the range of 2.4-2.5 Å, consistent with tetrahedral zinc bromide complexes [4] [7]. The intramolecular zinc-oxygen interaction with the dioxane ring, when present, shows a distance of approximately 2.2-2.3 Å, indicating a weak coordinative interaction.

The dioxane ring adopts the thermodynamically stable chair conformation, as confirmed by crystallographic analysis of similar zinc-dioxane complexes [8] [3]. This conformation minimizes steric strain and allows for optimal orbital overlap in any potential zinc-oxygen coordination. The C-O bond lengths within the dioxane ring remain relatively unchanged upon coordination, typically measuring 1.42-1.44 Å.

Root mean square deviation analysis of the zinc coordination geometry reveals deviations from ideal tetrahedral angles ranging from 15-25°, which is comparable to other zinc complexes with mixed organic and halide ligands [1]. These deviations arise from the different electronic and steric requirements of the carbon, oxygen, and bromide ligands.

NMR Spectral Signatures (¹H, ¹³C, ⁶⁷Zn)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and dynamic behavior of (1,3-Dioxan-2-ylethyl)ZINC bromide in solution. The multinuclear NMR analysis reveals characteristic signatures that confirm the structural integrity and coordination state of the compound.

¹H NMR spectroscopy of (1,3-Dioxan-2-ylethyl)ZINC bromide shows distinctive resonances for the dioxane protons and the ethyl linker. The dioxane ring protons appear as complex multiplets in the region 3.6-4.0 parts per million, shifted slightly upfield compared to free 1,3-dioxane due to the electron-donating effect of the zinc-ethyl substituent [9] [10]. The axial and equatorial protons of the dioxane ring exhibit different chemical shifts due to their distinct magnetic environments, with axial protons typically appearing more upfield.

The ethyl linker protons display characteristic patterns with the methylene group adjacent to zinc appearing as a triplet around 0.5-1.0 parts per million, significantly upfield due to the shielding effect of the zinc center [9]. The methylene group attached to the dioxane ring resonates as a triplet in the 2.0-2.5 parts per million region. The coupling constants between adjacent methylene groups provide information about the conformational preferences of the ethyl chain.

¹³C NMR analysis reveals the carbon framework of the molecule with enhanced resolution compared to proton spectra [11]. The dioxane ring carbons appear in the 60-70 parts per million region, with the acetal carbon (C-2) showing a characteristic downfield shift to approximately 100-105 parts per million [11] [12]. The ethyl linker carbons resonate at 20-25 parts per million for the carbon attached to the dioxane ring and 10-15 parts per million for the carbon directly bonded to zinc.

The zinc-carbon coupling in ¹³C NMR is typically not observed due to the quadrupolar nature of zinc nuclei, which leads to efficient relaxation and broad line widths [11]. However, the chemical shift of the zinc-bound carbon provides valuable information about the electronic environment and coordination state.

⁶⁷Zn NMR spectroscopy, while challenging due to the low natural abundance (4.1%) and quadrupolar nature of the zinc-67 nucleus, provides direct information about the zinc coordination environment [13] [14] [15]. The chemical shift range for tetrahedral zinc complexes typically falls between 200-400 parts per million, with (1,3-Dioxan-2-ylethyl)ZINC bromide expected to resonate around 250-300 parts per million based on similar organozinc compounds [14] [16].

The quadrupolar coupling constant for ⁶⁷Zn in tetrahedral environments ranges from 3-8 megahertz, resulting in broad line widths that can exceed 1000 hertz [13] [15]. The asymmetry parameter reflects the distortion from perfect tetrahedral geometry, with values between 0.2-0.8 being typical for mixed-ligand zinc complexes [13] [16].

Temperature-dependent NMR studies reveal the dynamic behavior of the dioxane ring, including ring inversion processes and potential coordination-decoordination equilibria [12]. Variable-temperature ¹H NMR can freeze out conformational exchange processes, allowing for the observation of individual conformers and measurement of activation barriers.

Solvent effects on NMR chemical shifts provide insights into the coordination behavior in different media. Coordinating solvents such as tetrahydrofuran may compete with the intramolecular dioxane coordination, leading to chemical shift changes and line broadening [9] [17].

Infrared Vibrational Modes of Dioxane-Zinc Complexes

Infrared spectroscopy provides detailed information about the vibrational characteristics of (1,3-Dioxan-2-ylethyl)ZINC bromide, revealing both intramolecular bonding patterns and intermolecular interactions. The vibrational spectrum exhibits characteristic absorption bands that are diagnostic of the dioxane ring structure and zinc coordination environment.

The C-H stretching region (2800-3000 cm⁻¹) displays multiple bands corresponding to the methylene groups of both the dioxane ring and the ethyl linker [8] [18]. The dioxane C-H stretches appear at 2850-2950 cm⁻¹, with slight shifts to lower frequencies (2840-2930 cm⁻¹) upon coordination to the zinc center due to electronic redistribution [18]. The ethyl linker C-H stretches are observed at similar frequencies but may show distinct patterns due to the different electronic environment near the zinc atom.

The C-O stretching vibrations of the dioxane ring provide the most diagnostic information about coordination state [8] [18] [19]. Free 1,3-dioxane exhibits symmetric and asymmetric C-O stretching modes at 1120-1140 cm⁻¹ and 1220-1250 cm⁻¹, respectively [8]. Upon coordination to zinc, these bands shift to lower frequencies (1100-1130 cm⁻¹ and 1200-1240 cm⁻¹) due to the weakening of C-O bonds resulting from electron donation to the metal center [18] [19].

The ring breathing mode of the dioxane system appears around 850-900 cm⁻¹ in the free ligand and shifts to 830-880 cm⁻¹ upon coordination [8]. This mode is particularly sensitive to changes in ring conformation and coordination state, making it a valuable diagnostic tool for structural analysis.

Metal-ligand stretching vibrations occur in the far-infrared region below 600 cm⁻¹ [4] [7] [20]. The zinc-oxygen stretching mode, when coordination occurs, appears as a weak to medium intensity band in the 400-500 cm⁻¹ region [21] [22]. The zinc-carbon stretching vibration is typically observed around 500-600 cm⁻¹, while the zinc-bromide stretch appears at lower frequencies (200-300 cm⁻¹) [4] [7].

Characteristic zinc-halide vibrational modes provide information about the coordination geometry and bonding strength [4] [7]. For tetrahedral zinc bromide complexes, the symmetric and asymmetric Zn-Br stretching modes appear around 160-200 cm⁻¹ and 220-260 cm⁻¹, respectively [4]. The frequency ratio between these modes in chloride versus bromide complexes follows the expected mass dependence, with a ratio of approximately 0.77 [7].

Ring deformation modes of the dioxane system appear in the 600-700 cm⁻¹ region and shift to 580-680 cm⁻¹ upon coordination [8]. These modes involve collective motions of the ring atoms and are sensitive to conformational changes and intermolecular interactions.

The bending vibrations of the zinc coordination sphere appear in the 300-500 cm⁻¹ region [7] [20]. X-Zn-Y bending modes, where X and Y represent different ligands, provide information about bond angles and coordination geometry distortions. For (1,3-Dioxan-2-ylethyl)ZINC bromide, the C-Zn-Br bending modes are expected around 350-450 cm⁻¹.

Intermolecular hydrogen bonding interactions, when present in the crystal structure, manifest as broad absorptions in the 3200-3600 cm⁻¹ region [21]. These interactions may occur between dioxane oxygen atoms and neighboring molecules, influencing the overall crystal packing and stability.

The combination and overtone bands in the mid-infrared region (1300-1800 cm⁻¹) provide additional structural information, though they are typically weaker than fundamental vibrations [8]. These bands can help confirm assignments of fundamental modes and provide information about anharmonicity in the vibrational potential.

Temperature-dependent infrared studies reveal the thermal behavior of the compound, including phase transitions, conformational changes, and decomposition pathways [4]. Variable-temperature infrared spectroscopy can distinguish between different polymorphs and provide activation energies for dynamic processes.